molecular formula C18H14N4O4 B5534764 1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea

Cat. No.: B5534764
M. Wt: 350.3 g/mol
InChI Key: OYCPKYLHFTWEFI-XDHOZWIPSA-N
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Description

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a phenylurea moiety, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea typically involves the condensation of 5-(3-nitrophenyl)furan-2-carbaldehyde with phenylurea under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the condensation process. The reaction mixture is then heated to reflux for several hours to ensure complete reaction and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl and furan moieties play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(E)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4/c23-18(20-14-6-2-1-3-7-14)21-19-12-16-9-10-17(26-16)13-5-4-8-15(11-13)22(24)25/h1-12H,(H2,20,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCPKYLHFTWEFI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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